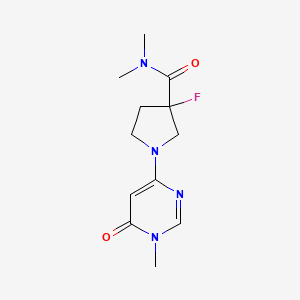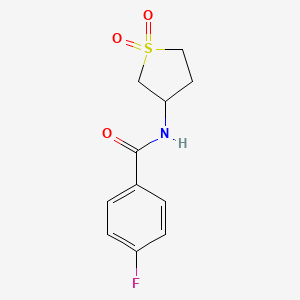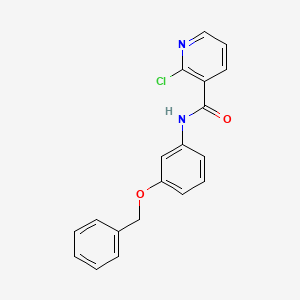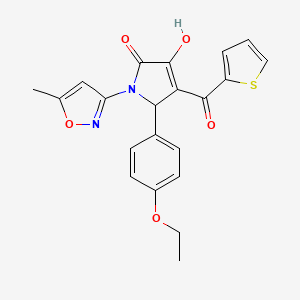
3-Fluoro-N,N-dimethyl-1-(1-methyl-6-oxopyrimidin-4-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a pyrrolidine ring, a pyrimidine ring, and a carboxamide group, among others .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The functional groups present in the molecule largely determine its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Safety And Hazards
Orientations Futures
Future research on the compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, or investigating its potential use in areas such as medicine or materials science .
Propriétés
IUPAC Name |
3-fluoro-N,N-dimethyl-1-(1-methyl-6-oxopyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c1-15(2)11(19)12(13)4-5-17(7-12)9-6-10(18)16(3)8-14-9/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFLCTBIDQGHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(C2)(C(=O)N(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N,N-dimethyl-1-(1-methyl-6-oxopyrimidin-4-yl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)

